CNS Permeability Advantage Over N5-Substituted PBIs
Pyrido[1,2-a]benzimidazol-8-ol (MW 184.19 g/mol) possesses a molecular weight 80–120 Da lower than typical biologically optimized N5-substituted PBIs (e.g., RWJ-53050, MW ~397 Da), and its topological polar surface area is calculated to be approximately 34 Ų, significantly below the 60–70 Ų threshold associated with poor blood-brain barrier permeation . This physicochemical profile predicts superior passive CNS permeability compared to the larger, more polar N5-substituted analogs that dominate the anxiolytic PBI literature [1].
| Evidence Dimension | Physicochemical properties relevant to CNS drug-likeness (MW, tPSA) |
|---|---|
| Target Compound Data | MW: 184.19 g/mol; tPSA (calc): ~34 Ų; H-bond donors: 1; H-bond acceptors: 2; Rotatable bonds: 0 |
| Comparator Or Baseline | RWJ-53050 (N5-substituted PBI anxiolytic): MW ~397 g/mol; tPSA (calc): >60 Ų; H-bond acceptors: >5 [1] |
| Quantified Difference | MW reduction: ~54%; tPSA reduction: ~43% vs. lead anxiolytic N5-substituted PBI |
| Conditions | In silico physicochemical property calculation (PubChem, SwissADME); comparison based on structural class inference |
Why This Matters
For CNS-targeted screening campaigns, the low MW and tPSA of the 8-ol scaffold establish a clean baseline physicochemical profile before functional group addition, making it a superior starting point for CNS lead generation compared to pre-decorated PBI analogs.
- [1] PubChem. 1,2,3,5-Tetrahydro-6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxopyrido(1,2-a)benzimidazole-4-carboxamide (RWJ-53050). Compound Summary. CID: 11284482. View Source
